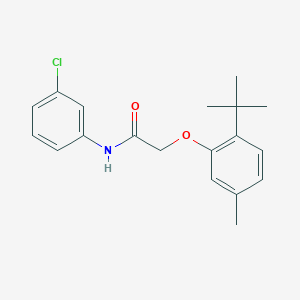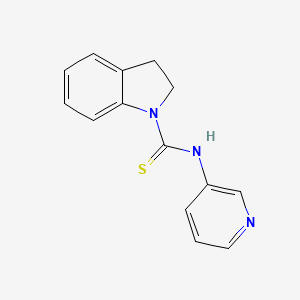![molecular formula C16H16N4O4S B5593829 5-(2-furyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5593829.png)
5-(2-furyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of the triazole class, known for their extensive biological and corrosion inhibition activities. Triazoles are an important class in organic chemistry due to their structural diversity and potential in various applications.
Synthesis Analysis
The synthesis of triazole derivatives involves various strategies including condensation reactions, which are generally considered energetically feasible and can proceed at room temperature. This process is spontaneous and favored in the forward direction, indicating a high yield of the desired product (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using spectroscopic methods (FT-IR, UV-visible, NMR) and theoretical calculations (DFT, ab initio methods). These studies help in understanding the conformational dynamics, tautomerism, and electronic structure, which are crucial for predicting the reactivity and interaction of these molecules with biological targets (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole derivatives exhibit a range of chemical reactivity, which can be elucidated through their molecular electrostatic potential surfaces and electronic parameters. These compounds can participate in various chemical reactions, including aminomethylation and cyanoethylation, leading to the formation of novel compounds with potential biological activities (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are determined using various analytical techniques. X-ray diffraction (XRD) provides insights into the crystal structure, revealing the intermolecular interactions that stabilize the crystal lattice and influence the compound's solubility and melting point (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity towards different reagents, potential as inhibitors or activators in various biological pathways, and interaction with metals, are critical for their application in medicinal chemistry and materials science. These properties are often predicted using theoretical studies and confirmed through experimental evaluations, highlighting the versatility of triazole compounds in chemistry and biology (Saghyan et al., 2014).
科学的研究の応用
Synthesis and Biological Activity Predictions
Triazole compounds are noted for their synthesis flexibility and theoretical biological activity predictions. One study detailed the synthesis and theoretical analysis of a triazole compound, highlighting its potential as a cyclin-dependent kinase 5 enzyme inhibitor, suggesting a broad application in designing new compounds with significant biological activity (Srivastava et al., 2016).
Antibacterial and Antifungal Properties
Another research focus is the antibacterial and antifungal properties of triazole derivatives. A study synthesized Schiff base ligands from triazole and assessed their in vitro antibacterial activity against nine food pathogens. The compounds demonstrated potential activity, indicating triazole derivatives' role in developing new antimicrobial agents (Vinusha et al., 2020).
Insecticidal Activities
Triazole compounds have also been evaluated for their insecticidal activities. A study prepared tetrazole-linked triazole derivatives and screened them against Plodia interpunctella, with several compounds showing significant activity. This suggests their use in developing safer, more effective insecticides (Maddila et al., 2015).
Corrosion Inhibition
The corrosion inhibition properties of triazole derivatives on metals have been another area of interest. Research on Schiff’s bases derived from triazoles demonstrated excellent corrosion inhibition performance on mild steel in acidic solutions, indicating their importance in industrial applications to extend the lifespan of metal structures (Ansari et al., 2014).
Antioxidant and α-Glucosidase Inhibitory Activities
Furthermore, triazole derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, indicating their potential therapeutic applications in managing oxidative stress-related diseases and diabetes (Pillai et al., 2019).
特性
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-21-12-8-14(23-3)13(22-2)7-10(12)9-17-20-15(18-19-16(20)25)11-5-4-6-24-11/h4-9H,1-3H3,(H,19,25)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAHZSXCZZNTKR-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)

![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)
![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)


![4-[(4-bromo-5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5593809.png)
![methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593816.png)
![4-methyl-6-[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl]-2-pyrimidinamine](/img/structure/B5593820.png)
![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)
![6-tert-butyl-4-[(4-chlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5593831.png)